molecular formula C14H12BrNO2 B8723302 2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one CAS No. 669091-12-7

2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one

Cat. No. B8723302
Key on ui cas rn: 669091-12-7
M. Wt: 306.15 g/mol
InChI Key: OUXUGMMQBSCAGZ-UHFFFAOYSA-N
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Patent
US07105533B2

Procedure details

A solution of 1-(3-methoxy-4-pyridin-2-ylphenyl)ethanone (400 mg, 1.7 mmol) in benzene (6 mL) and 30% HBr/Acetic acid (6 mL) was cooled to 0° C. and was treated with a solution of bromine (0.086 mL, 1.67 mmol) in benzene (1 mL) over 1 h. The reaction was stirred for an additional 30 min, then poured into an iced solution of saturated aqueous NaHCO3 (100 mL), and the product was extracted into ethyl acetate (3×50 mL). The combined organic layers were dried (MgSO4) and concentrated to afford 2-bromo-1-(3-methoxy-4-pyridin-2-ylphenyl)ethanone.
Name
1-(3-methoxy-4-pyridin-2-ylphenyl)ethanone
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:15](=[O:17])[CH3:16])[CH:6]=[CH:7][C:8]=1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.[Br:18]Br.C([O-])(O)=O.[Na+]>C1C=CC=CC=1.Br.C(O)(=O)C>[Br:18][CH2:16][C:15]([C:5]1[CH:6]=[CH:7][C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:17] |f:2.3,5.6|

Inputs

Step One
Name
1-(3-methoxy-4-pyridin-2-ylphenyl)ethanone
Quantity
400 mg
Type
reactant
Smiles
COC=1C=C(C=CC1C1=NC=CC=C1)C(C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
Br.C(C)(=O)O
Step Two
Name
Quantity
0.086 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)C1=NC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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